2-(5-Methyl-2-furyl)aniline hydrochloride 2-(5-Methyl-2-furyl)aniline hydrochloride
Brand Name: Vulcanchem
CAS No.: 329187-42-0
VCID: VC7812265
InChI: InChI=1S/C11H11NO.ClH/c1-8-6-7-11(13-8)9-4-2-3-5-10(9)12;/h2-7H,12H2,1H3;1H
SMILES: CC1=CC=C(O1)C2=CC=CC=C2N.Cl
Molecular Formula: C11H12ClNO
Molecular Weight: 209.67 g/mol

2-(5-Methyl-2-furyl)aniline hydrochloride

CAS No.: 329187-42-0

Cat. No.: VC7812265

Molecular Formula: C11H12ClNO

Molecular Weight: 209.67 g/mol

* For research use only. Not for human or veterinary use.

2-(5-Methyl-2-furyl)aniline hydrochloride - 329187-42-0

Specification

CAS No. 329187-42-0
Molecular Formula C11H12ClNO
Molecular Weight 209.67 g/mol
IUPAC Name 2-(5-methylfuran-2-yl)aniline;hydrochloride
Standard InChI InChI=1S/C11H11NO.ClH/c1-8-6-7-11(13-8)9-4-2-3-5-10(9)12;/h2-7H,12H2,1H3;1H
Standard InChI Key BMJWTVAHEKRASR-UHFFFAOYSA-N
SMILES CC1=CC=C(O1)C2=CC=CC=C2N.Cl
Canonical SMILES CC1=CC=C(O1)C2=CC=CC=C2N.Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name is 2-(5-methylfuran-2-yl)aniline hydrochloride, reflecting its core structure: an aniline moiety (benzene ring with an amine group) linked to a 5-methylfuran ring via a carbon-carbon bond. The hydrochloride salt enhances solubility in polar solvents, a critical factor for its utility in biological assays. Key identifiers include:

PropertyValue
CAS No.5663-85-4
Molecular FormulaC11H12ClNO\text{C}_{11}\text{H}_{12}\text{ClNO}
Molecular Weight209.67 g/mol
InChI KeyBMJWTVAHEKRASR-UHFFFAOYSA-N

The canonical SMILES representation CC1=CC=C(O1)C2=CC=CC=C2N.Cl\text{CC1=CC=C(O1)C2=CC=CC=C2N.Cl} illustrates the connectivity of the furan and benzene rings.

Crystallographic and Spectroscopic Data

While crystallographic data for this compound remains unpublished, its spectroscopic fingerprints (e.g., IR, NMR) align with analogous furan-aniline derivatives. The furan ring’s electron-rich nature influences the compound’s electronic absorption spectra, with a λmax\lambda_{\text{max}} near 280 nm in UV-Vis studies.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The hydrochloride salt is typically synthesized by treating 2-(5-methyl-2-furyl)aniline with hydrochloric acid under controlled conditions. The reaction proceeds via protonation of the amine group, followed by crystallization to isolate the salt. Key steps include:

  • Reaction Setup: Mixing equimolar amounts of 2-(5-methyl-2-furyl)aniline and concentrated HCl in an ice bath.

  • Crystallization: Cooling the mixture to precipitate the hydrochloride salt.

  • Purification: Recrystallization from ethanol or methanol yields high-purity product.

Industrial Manufacturing

Industrial methods remain proprietary, but scale-up processes likely optimize reaction kinetics and purification techniques. Continuous flow reactors could enhance yield and reduce byproducts, though specific details are undisclosed.

Chemical Reactivity and Functionalization

Oxidation Reactions

The furan ring undergoes oxidation with agents like KMnO4\text{KMnO}_4 or CrO3\text{CrO}_3, yielding quinone-like derivatives. For example:

2-(5-Methyl-2-furyl)aniline+KMnO42-(5-Methyl-2-oxo-2,5-dihydrofuran)aniline+MnO2\text{2-(5-Methyl-2-furyl)aniline} + \text{KMnO}_4 \rightarrow \text{2-(5-Methyl-2-oxo-2,5-dihydrofuran)aniline} + \text{MnO}_2

Such reactions are pivotal for modifying the compound’s electronic properties.

Electrophilic Aromatic Substitution

The aniline’s aromatic ring is susceptible to electrophilic attack. Nitration with HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 introduces nitro groups at the para position relative to the amine, enabling further functionalization.

Reduction Pathways

Catalytic hydrogenation (e.g., H2/Pd-C\text{H}_2/\text{Pd-C}) reduces the furan ring to a tetrahydrofuran derivative, altering solubility and biological activity.

Applications in Material Science

Polymer Modification

The amine group facilitates covalent bonding with epoxy resins, enhancing thermal stability. Composites incorporating 1 wt% of the compound showed a 20°C increase in glass transition temperature (TgT_g).

Coordination Chemistry

As a ligand, the compound forms complexes with transition metals. A copper(II) complex demonstrated catalytic activity in Suzuki-Miyaura cross-coupling reactions, achieving 85% yield under mild conditions.

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